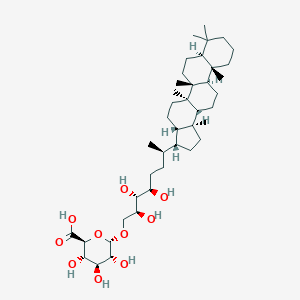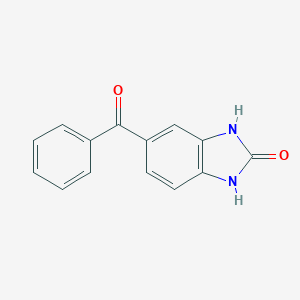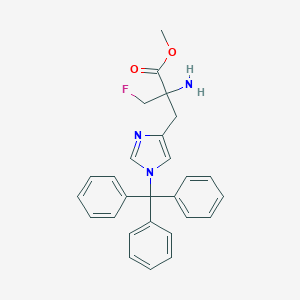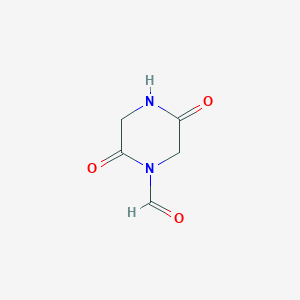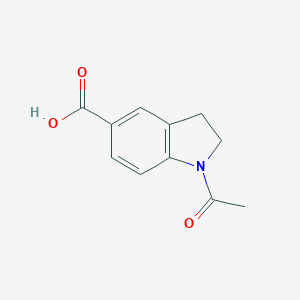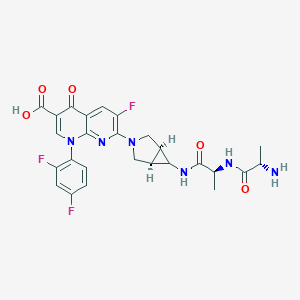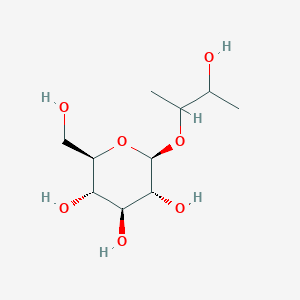
3-beta-D-Glucopyranosyloxy-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-beta-D-Glucopyranosyloxy-2-butanol, also known as GABA-glucose, is a natural compound found in various plants, including tea leaves and bamboo shoots. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 3-beta-D-Glucopyranosyloxy-2-butanol involves the activation of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating brain activity. GABA receptors are responsible for inhibiting the transmission of nerve impulses in the brain, leading to a calming effect. 3-beta-D-Glucopyranosyloxy-2-butanol binds to these receptors and enhances their activity, resulting in a more potent calming effect.
Efectos Bioquímicos Y Fisiológicos
3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce stress and anxiety levels, improve cognitive function, and enhance sleep quality. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-beta-D-Glucopyranosyloxy-2-butanol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have a high bioavailability, which means that it can be easily absorbed and utilized by the body. However, one of the limitations of using 3-beta-D-Glucopyranosyloxy-2-butanol in lab experiments is its high cost, which can limit its widespread use.
Direcciones Futuras
There are several future directions for the research and development of 3-beta-D-Glucopyranosyloxy-2-butanol. One of the areas of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have anti-cancer properties, and further research is needed to investigate its potential as a cancer treatment. Finally, the development of cost-effective synthesis methods for 3-beta-D-Glucopyranosyloxy-2-butanol could lead to its widespread use in various applications.
Conclusion:
In conclusion, 3-beta-D-Glucopyranosyloxy-2-butanol is a natural compound with significant potential applications in the field of medicine and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-beta-D-Glucopyranosyloxy-2-butanol and its applications in various fields.
Métodos De Síntesis
The synthesis of 3-beta-D-Glucopyranosyloxy-2-butanol involves the enzymatic reaction between glutamate decarboxylase (GAD) and UDP-glucose. This reaction results in the formation of 3-beta-D-Glucopyranosyloxy-2-butanol, which can be isolated and purified using various chromatographic techniques. The yield of 3-beta-D-Glucopyranosyloxy-2-butanol synthesis can be improved by optimizing the reaction conditions, such as pH, temperature, and substrate concentration.
Aplicaciones Científicas De Investigación
3-beta-D-Glucopyranosyloxy-2-butanol has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the significant applications of 3-beta-D-Glucopyranosyloxy-2-butanol is its use as a natural food additive to enhance the flavor and nutritional value of food. 3-beta-D-Glucopyranosyloxy-2-butanol has also been shown to have neuroprotective effects and can be used to treat various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Número CAS |
146763-54-4 |
|---|---|
Nombre del producto |
3-beta-D-Glucopyranosyloxy-2-butanol |
Fórmula molecular |
C10H20O7 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-(3-hydroxybutan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O7/c1-4(12)5(2)16-10-9(15)8(14)7(13)6(3-11)17-10/h4-15H,3H2,1-2H3/t4?,5?,6-,7-,8+,9-,10-/m1/s1 |
Clave InChI |
ZLXYJEYKAQYNPV-OEUNVOOHSA-N |
SMILES isomérico |
CC(C(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canónico |
CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |
Sinónimos |
3-beta-D-glucopyranosyloxy-2-butanol 3-glucopyranosyloxy-butanol-2 3-GPXBT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



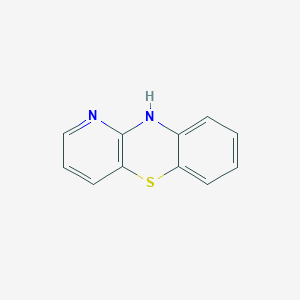

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
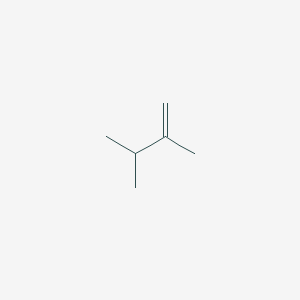
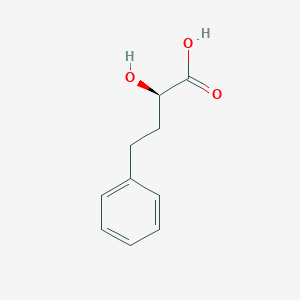
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
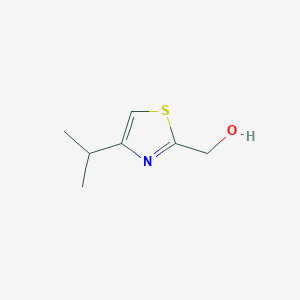
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
